Cas no 1807109-22-3 (Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate)
Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate
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- Inchi: 1S/C12H12BrNO3/c1-2-17-12(16)5-9-8(6-13)3-4-11(15)10(9)7-14/h3-4,15H,2,5-6H2,1H3
- InChI Key: CVEOFFAFVQPKOW-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C#N)C=1CC(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- XLogP3: 2.6
- Topological Polar Surface Area: 70.3
Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020509-1g |
Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate |
1807109-22-3 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate
Comprehensive Overview of Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1807109-22-3)
Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1807109-22-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a bromomethyl group, a cyano moiety, and a hydroxyphenyl backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H12BrNO3, highlights its potential for diverse applications, particularly in the development of bioactive molecules.
In recent years, the demand for high-purity intermediates like Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate has surged, driven by advancements in drug discovery and crop protection technologies. Researchers frequently search for "synthesis of bromomethyl phenylacetate derivatives" or "applications of cyano-hydroxyphenyl compounds," reflecting the compound's relevance in modern chemistry. Its reactive bromomethyl group enables facile functionalization, making it a valuable building block for heterocyclic compounds and small-molecule inhibitors.
The compound's cyano group enhances its utility in click chemistry and bioconjugation, aligning with the growing interest in modular synthesis approaches. Additionally, its hydroxyphenyl segment contributes to its solubility profile, a critical factor in formulation development. These attributes have positioned Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate as a subject of studies exploring "green chemistry alternatives" and "scalable synthetic routes."
From an industrial perspective, the compound's stability under controlled conditions and compatibility with catalytic systems are frequently discussed topics. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying its purity, a key concern for laboratories focusing on "QC standards for pharmaceutical intermediates." Furthermore, its role in peptide modification and polymer chemistry underscores its interdisciplinary appeal.
In summary, Ethyl 6-bromomethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1807109-22-3) exemplifies the convergence of structural complexity and functional adaptability in modern chemical research. Its applications span medicinal chemistry, material science, and beyond, addressing contemporary challenges like "sustainable synthesis" and "precision molecular design." As innovation accelerates, this compound is poised to remain a cornerstone in the toolkit of synthetic chemists worldwide.
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